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Compound of Interest

Tert-butyl 2-(5-chloro-2,2'-
Compound Name: dioxospirofindole-3,3'-

pyrrolidine]-1-yl)acetate

Cat. No.: B163828

\. J

An In-depth Analysis for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for 4-
(Trifluoromethyl)nicotinonitrile (CAS RN: 13600-43-6), a key intermediate in pharmaceutical
and agrochemical research. While the primary CAS number for this compound is 13600-43-6, it
is also associated with the identifier CAS 916048-02-7 in some commercial databases. This
document synthesizes available experimental data with well-established spectroscopic
principles to offer a robust analytical profile of the molecule, essential for its identification, purity
assessment, and further application in synthesis.

Molecular Structure and Spectroscopic Overview

4-(Trifluoromethyl)nicotinonitrile possesses a pyridine ring substituted with a trifluoromethyl
group at the 4-position and a nitrile group at the 3-position. This unique arrangement of
electron-withdrawing groups significantly influences the electronic environment of the pyridine
ring, which is reflected in its spectroscopic signatures. The molecular formula is C7HsFsN2 with
a molecular weight of 172.11 g/mol .[1][2][3]

This guide will systematically detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data, providing both experimental and predicted values to facilitate a
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thorough understanding of the compound's characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic
molecules. For 4-(Trifluoromethyl)nicotinonitrile, both *H and 3C NMR provide critical
information about the arrangement of atoms.

'H NMR Spectroscopy

Experimental *H NMR data for 4-(Trifluoromethyl)nicotinonitrile has been reported in methanol-
da (CDsOD).[4] The aromatic region of the spectrum is characteristic of a 1,2,4-trisubstituted
pyridine ring.

Table 1: Experimental *H NMR Data for 4-(Trifluoromethyl)nicotinonitrile

. . Coupling
Chemical Shift L. . .
Multiplicity Constant (J, Integration Assignment
(5, ppm)
Hz)

9.11 S - 1H H-2

9.03 d 51 1H H-6

7.72 d 51 1H H-5

Source: ChemicalBook[4]

The downfield chemical shifts of all three protons are indicative of the strong electron-
withdrawing nature of both the trifluoromethyl and nitrile substituents. The singlet at 9.11 ppm
corresponds to the proton at the 2-position, which is adjacent to the nitrogen atom and the
nitrile group. The protons at positions 5 and 6 appear as doublets due to their coupling with
each other.

Experimental Protocol: *H NMR Spectroscopy

A standard protocol for acquiring the *H NMR spectrum would involve the following steps:
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e Sample Preparation: Dissolve approximately 5-10 mg of 4-(Trifluoromethyl)nicotinonitrile in
about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCls, CD30OD, or DMSO-de) ina 5
mm NMR tube.

e Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

o Data Acquisition: Acquire the spectrum at room temperature using a standard pulse
sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-
noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and
a relaxation delay of 1-2 seconds.

o Data Processing: Process the raw data by applying a Fourier transform, phase correction,
and baseline correction. The chemical shifts are typically referenced to the residual solvent
peak or an internal standard like tetramethylsilane (TMS).

Spectrometer Setup

Click to download full resolution via product page

Caption: Workflow for NMR Spectroscopic Analysis.

13C NMR Spectroscopy (Predicted)

While experimental 3C NMR data is not readily available in the searched literature, the
chemical shifts can be predicted based on established principles for substituted pyridines and
the known effects of trifluoromethyl and nitrile groups.

Table 2: Predicted 13C NMR Chemical Shifts for 4-(Trifluoromethyl)nicotinonitrile
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Predicted Chemical Shift

Assignment Rationale
(3, ppm)
Adjacent to nitrogen and nitrile
~155 C-2
group.
~152 C-6 Adjacent to nitrogen.
Attached to the CFs group,
~140 (quartet, J = 35 Hz) C-4 o )
exhibits C-F coupling.
Trifluoromethyl carbon with a
~125 (quartet, J = 275 Hz) CFs )
large one-bond C-F coupling.
~122 C-5 Aromatic CH.
~116 CN Nitrile carbon.
~110 C-3 Attached to the nitrile group.

The trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms,
with a large one-bond coupling constant. The carbon to which the CFs group is attached (C-4)
will also appear as a quartet, but with a smaller two-bond coupling constant. The other aromatic
carbons will show signals in the expected regions for a substituted pyridine ring.

Infrared (IR) Spectroscopy (Predicted)

An experimental IR spectrum for 4-(Trifluoromethyl)nicotinonitrile is not available in the public
domain. However, the characteristic absorption bands can be predicted based on the functional
groups present in the molecule.

Table 3: Predicted Characteristic IR Absorption Bands for 4-(Trifluoromethyl)nicotinonitrile
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Wavenumber . . . .

Intensity Vibration Functional Group
(cm™)
~3100-3000 Medium C-H stretch Aromatic C-H
~2230 Strong, Sharp C=N stretch Nitrile
~1600, ~1470, ~1420 Medium to Strong C=C and C=N stretch Pyridine ring

C-F stretch

~1320 Strong ) Trifluoromethyl
(symmetric)
C-F stretch ]

~1150 Strong ) Trifluoromethyl
(asymmetric)

The most prominent features in the IR spectrum are expected to be the sharp, strong

absorption of the nitrile group around 2230 cm~* and the very strong C-F stretching bands of

the trifluoromethyl group between 1100 and 1350 cm~1. The aromatic C-H and ring stretching

vibrations will also be present.

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

e Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory (e.g., a diamond crystal).

e Background Scan: Record a background spectrum of the clean, empty ATR crystal.

o Sample Application: Place a small drop of the liquid sample (or a small amount of the solid

sample) directly onto the ATR crystal.

o Data Acquisition: Acquire the sample spectrum over a typical range of 4000-400 cm~1.

o Data Processing: The software will automatically ratio the sample spectrum against the

background spectrum to generate the final absorbance or transmittance spectrum.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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